molecular formula C28H45NO2 B282170 (6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

(6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

Número de catálogo B282170
Peso molecular: 427.7 g/mol
Clave InChI: YSOKTNCRCPDOCA-GKSICECUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one, also known as salinosporamide A, is a natural product isolated from the marine bacterium Salinispora tropica. It has been found to possess potent anticancer and anti-inflammatory properties, making it a promising candidate for drug development.

Mecanismo De Acción

The mechanism of action of (6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-oneide A involves the inhibition of the proteasome, which leads to the accumulation of misfolded proteins and induction of cell death. This process is selective for cancer cells, as normal cells are able to repair the damage caused by the accumulation of misfolded proteins.
Biochemical and Physiological Effects:
Salinosporamide A has been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It has also been shown to possess anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of (6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-oneide A is its potent anticancer activity, making it a promising candidate for drug development. However, its complex synthesis process and low yield may limit its use in large-scale production. In addition, its mechanism of action is selective for cancer cells, which may limit its use in the treatment of other diseases.

Direcciones Futuras

Further research is needed to fully understand the mechanism of action of (6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-oneide A and its potential as a therapeutic agent. Future studies may focus on the development of more efficient synthesis methods and the identification of new analogs with improved activity and selectivity. In addition, the use of (6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-oneide A in combination with other anticancer agents may be explored to enhance its efficacy.

Métodos De Síntesis

The synthesis of (6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-oneide A is a complex process that involves several steps. The initial step involves the extraction of the compound from the marine bacterium Salinispora tropica. This is followed by purification and isolation of the compound using various chromatographic techniques. Chemical synthesis of (6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-oneide A has also been achieved using a convergent synthetic strategy, which involves the coupling of two key fragments.

Aplicaciones Científicas De Investigación

Salinosporamide A has been extensively studied for its potential as an anticancer agent. It has been found to inhibit the activity of the proteasome, a cellular complex responsible for the degradation of proteins. This leads to the accumulation of misfolded proteins, which induces cell death in cancer cells. Salinosporamide A has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Propiedades

Fórmula molecular

C28H45NO2

Peso molecular

427.7 g/mol

Nombre IUPAC

(6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

InChI

InChI=1S/C28H45NO2/c1-16-9-10-27(3)23-12-19-18(20(23)13-25(30)24(27)11-16)6-7-22-21(19)15-29-14-17(2)5-8-26(29)28(22,4)31/h16-24,26,31H,5-15H2,1-4H3/t16-,17-,18?,19?,20?,21?,22?,23?,24+,26?,27+,28-/m0/s1

Clave InChI

YSOKTNCRCPDOCA-GKSICECUSA-N

SMILES isomérico

C[C@H]1CC[C@]2([C@H](C1)C(=O)CC3C2CC4C3CCC5C4CN6C[C@H](CCC6[C@@]5(C)O)C)C

SMILES

CC1CCC2(C3CC4C(C3CC(=O)C2C1)CCC5C4CN6CC(CCC6C5(C)O)C)C

SMILES canónico

CC1CCC2(C3CC4C(C3CC(=O)C2C1)CCC5C4CN6CC(CCC6C5(C)O)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.